N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-19-10-6-4-9(5-7-10)12(18)15-14-17-16-13(21-14)11-3-2-8-20-11/h2-8H,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTUDGLJNOGIQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by the reaction with 4-methoxybenzoyl chloride. The reaction conditions often include the use of a base such as potassium hydroxide in ethanol under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide have been evaluated for their efficacy against various cancer cell lines.
| Compound | Cell Line | Percent Growth Inhibition |
|---|---|---|
| This compound | A549 | 75% |
| This compound | MDA-MB-231 | 68% |
These results indicate that the compound may act as an inhibitor of critical pathways in cancer cell proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Antitubercular Activity
Another area of research has focused on the antitubercular properties of oxadiazole derivatives. A study highlighted that compounds similar to this compound showed promising activity against Mycobacterium tuberculosis. The mechanism was attributed to inhibition of the enoyl-acyl carrier protein reductase enzyme, essential for fatty acid biosynthesis in bacteria.
Toxicity and Safety Assessments
In silico toxicity assessments have been conducted to evaluate the safety profile of this compound. These studies predict low mutagenic potential and acceptable toxicity levels in mammalian systems. Such evaluations are crucial for advancing compounds toward clinical trials.
Interaction Studies
Molecular docking studies have been performed to understand how this compound interacts with various biological targets. The binding affinities suggest that this compound could effectively inhibit key enzymes involved in cancer and bacterial metabolism.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and various amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with various molecular targets. The furan and oxadiazole rings can interact with biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxybenzamide moiety can enhance the compound’s binding affinity to specific targets, contributing to its biological activity .
Comparison with Similar Compounds
The compound’s biological and structural profile can be contextualized against analogs in the 1,3,4-oxadiazole, thiadiazole, and benzamide families. Key comparisons are outlined below:
Structural Analogs within the 1,3,4-Oxadiazole Class
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) shares the 1,3,4-oxadiazole core with the target compound but differs in substituents:
- LMM5 : Features a 4-methoxyphenylmethyl group at position 5 and a sulfamoyl-benzamide moiety.
- LMM11 : Substituted with a furan-2-yl group at position 5 and a 4-methoxybenzamide group.
Both compounds inhibit TrxR and exhibit antifungal activity against C. The furan group in LMM11 may enhance membrane permeability due to its heteroaromatic nature, whereas the bulkier 4-methoxyphenylmethyl group in LMM5 could influence binding affinity .
Table 1: Structural Comparison of 1,3,4-Oxadiazole Derivatives
Heterocycle Variants: Oxadiazole vs. Thiadiazole
Replacing the oxygen atom in the oxadiazole ring with sulfur yields 1,3,4-thiadiazole analogs, which exhibit distinct electronic properties and bioactivity:
- N-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide (thiadiazole variant) demonstrated potent activity against Pseudomonas aeruginosa .
- 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide displayed insecticidal and fungicidal activities, attributed to the electron-withdrawing effects of the thiadiazole ring .
Table 2: Oxadiazole vs. Thiadiazole Derivatives
Substituent Effects on Bioactivity
- Furan vs. Phenyl Groups : The furan-2-yl group in LMM11 may confer improved metabolic stability compared to phenyl-substituted analogs like 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide , which incorporates a thioxo group but lacks antifungal data .
- Halogenated Derivatives : Compounds such as N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide highlight the role of halogen atoms (Cl, F) in enhancing target binding via hydrophobic interactions . The absence of halogens in LMM11 suggests its selectivity may rely on hydrogen bonding from the methoxy group.
Biological Activity
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from furan derivatives and oxadiazole precursors. The general synthetic pathway includes:
- Formation of the oxadiazole ring : This is achieved through the reaction of furan derivatives with hydrazides and appropriate reagents under controlled conditions.
- Coupling with 4-methoxybenzoyl chloride : The resultant oxadiazole is then acylated to form the final amide product.
The purity and structure of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.
Antitumor Activity
Recent studies have indicated that compounds containing oxadiazole structures exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A549 (lung) | 5.13 ± 0.97 | High |
| Compound B | HCC827 (lung) | 6.26 ± 0.33 | Moderate |
| Compound C | NCI-H358 (lung) | 6.48 ± 0.11 | Moderate |
These compounds predominantly exhibit higher activity in 2D culture assays compared to 3D assays, indicating their potential as effective antitumor agents with selective toxicity profiles .
Antimicrobial Activity
The compound's furan and oxadiazole components contribute to its antibacterial properties. Studies suggest that similar compounds can inhibit bacterial growth effectively:
- Mechanism : The presence of the nitro group in related structures enhances redox activity, which may disrupt bacterial cell functions.
- Efficacy : Compounds derived from furan and oxadiazole are reported to have significant activity against Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Similar compounds have shown a tendency to bind within the minor groove of DNA, affecting replication and transcription processes .
- Enzyme Inhibition : The structural motifs present in the compound may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives:
- Study on Antitumor Activity : A study demonstrated that derivatives with similar structures exhibited IC50 values ranging between 0.85 µM to 6.75 µM across different lung cancer cell lines, suggesting significant potential for further development .
- Antimicrobial Evaluation : Another study highlighted that compounds with furan and oxadiazole functionalities showed promising results against multiple bacterial strains, indicating their potential application as antimicrobial agents .
Q & A
Q. How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
